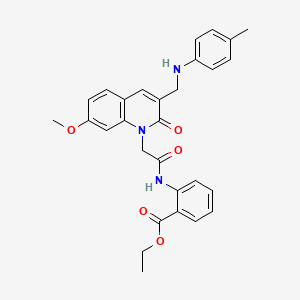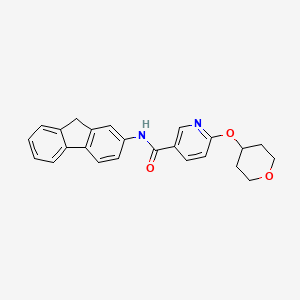
N-(9H-fluoren-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as FTY720, is a synthetic compound that was initially developed as an immunosuppressant drug. However, recent scientific research has revealed its potential as a therapeutic agent for various diseases, including multiple sclerosis, cancer, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
A study by E. Hussein, N. El Guesmi, and Saleh A. Ahmed (2019) highlights the development of a new class of poly-functionalized nicotinonitriles, incorporating fluorene moieties. This involves a domino four-component condensation reaction, showcasing the efficiency of synthesis and potential for diverse substrate applications. The research emphasizes strong blue-green fluorescence emission, suggesting applicability in materials science.
Crystal Engineering and Thermodynamics
In a study on crystal engineering and thermodynamics, K. Jarzembska et al. (2014) delve into the properties of pyrazinamide and nicotinamide. The research provides insights into the static electron density distribution, atomic charges, and intermolecular interactions, which are crucial for understanding the molecular behavior in different environments.
Metabolic Studies
A metabolic study by K. Shibata and H. Matsuo (1989) explores the correlation between niacin intake and the excretion of its metabolites in humans. This research is significant in understanding the metabolic pathways of nicotinamide-related compounds and their physiological impacts.
Enzymatic Activity and Inhibition
Derrick R. Seiner, S. Hegde, and J. Blanchard (2010) Derrick R. Seiner, S. Hegde, J. Blanchard (2010) investigate the kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis. The study provides crucial insights into the enzymatic activity and potential therapeutic targets in tuberculosis treatment.
Molecular Switch and Redox Reactions
Research by P. Yan et al. (2005) on a molecular switch based on nicotinamide and quinone shows the potential for applications in biosensors. This research is key in understanding the redox behavior of nicotinamide derivatives in various biological contexts.
Propiedades
IUPAC Name |
N-(9H-fluoren-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-24(17-5-8-23(25-15-17)29-20-9-11-28-12-10-20)26-19-6-7-22-18(14-19)13-16-3-1-2-4-21(16)22/h1-8,14-15,20H,9-13H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTXWRBFQFBWSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

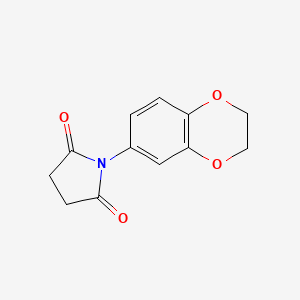
![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
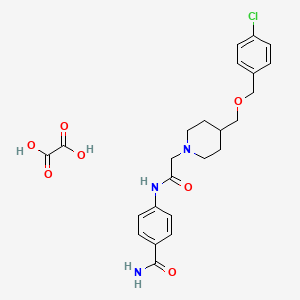
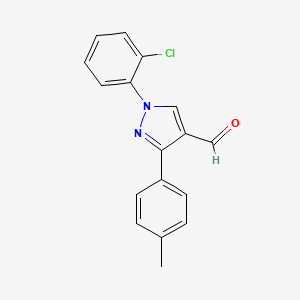
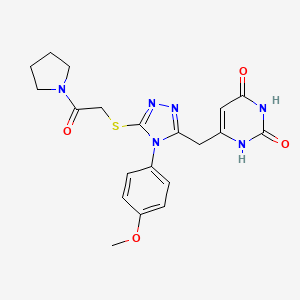
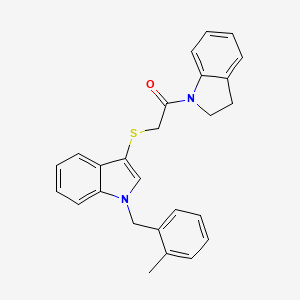
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)
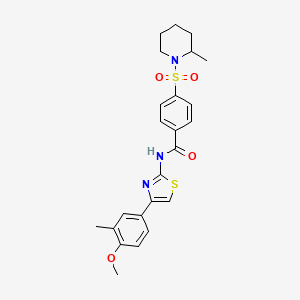

![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)
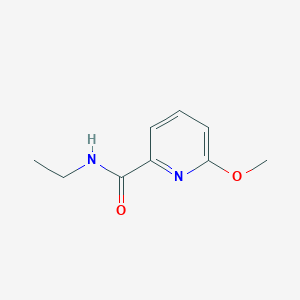
![ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2360302.png)
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)
